Methyl 6-(trifluoromethyl)-2-naphthoate

physical organic chemistry Hammett equation substituent effects

Methyl 6-(trifluoromethyl)-2-naphthoate (CAS 1261632-54-5) is a fluorinated 2-naphthoic acid methyl ester with the molecular formula C₁₃H₉F₃O₂ and a molecular weight of 254.20 g·mol⁻¹. The compound belongs to the class of 6-substituted 2-naphthoate derivatives, a scaffold extensively investigated in medicinal chemistry for allosteric modulation of N-methyl-D-aspartate (NMDA) receptors and as retinoid receptor ligands.

Molecular Formula C13H9F3O2
Molecular Weight 254.20 g/mol
Cat. No. B12937752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)-2-naphthoate
Molecular FormulaC13H9F3O2
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H9F3O2/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10/h2-7H,1H3
InChIKeySCPGLJGBEPYHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(Trifluoromethyl)-2-Naphthoate: Chemical Class, Core Properties, and Procurement Identity


Methyl 6-(trifluoromethyl)-2-naphthoate (CAS 1261632-54-5) is a fluorinated 2-naphthoic acid methyl ester with the molecular formula C₁₃H₉F₃O₂ and a molecular weight of 254.20 g·mol⁻¹ . The compound belongs to the class of 6-substituted 2-naphthoate derivatives, a scaffold extensively investigated in medicinal chemistry for allosteric modulation of N-methyl-D-aspartate (NMDA) receptors and as retinoid receptor ligands [1]. The trifluoromethyl group at the 6-position imparts a strong electron-withdrawing Hammett sigma meta constant (σₘ ≈ 0.43) relative to the 2-ester reaction centre, distinguishing its electronic profile from non-fluorinated analogs [2]. Commercially, the compound is supplied at 98% purity and serves as a key synthetic intermediate in neuroscience-focused drug discovery programs .

Why Substituting Methyl 6-(Trifluoromethyl)-2-Naphthoate with Generic 2-Naphthoate Analogs Fails in Demand-Led Research Programs


Generic substitution of methyl 6-(trifluoromethyl)-2-naphthoate with unsubstituted methyl 2-naphthoate or 6-alkyl/6-halo analogs introduces a quantitative collapse in electron-withdrawing character at the 6-position, which materially alters both the reactivity of the ester moiety and the pharmacokinetic profile of downstream derivatives. The trifluoromethyl group contributes a Hammett σₘ value of approximately +0.43, compared with +0.37 for Cl, +0.34 for F, and −0.07 for CH₃ at the analogous naphthalene position [1]. This difference manifests as a measurable shift in the alkaline hydrolysis rate constant of the methyl ester—a key parameter for intermediate processing in multi-step syntheses—as established by the Hammett linear free-energy relationship for 6-substituted methyl 2-naphthoates in 70% aqueous dioxan [2]. Furthermore, the CF₃ substituent increases calculated logP by approximately 0.6–0.8 log units versus the unsubstituted parent (methyl 2-naphthoate, calculated logP ≈ 2.6–3.1), a magnitude of lipophilicity enhancement that directly impacts blood-brain barrier penetration and metabolic stability of final bioactive compounds derived from this intermediate [3]. The position of the CF₃ group (6- versus 7- or 5-) also dictates the site selectivity of subsequent metalation and functionalization steps, as demonstrated by the distinct regioisomeric outcomes reported for 1- versus 2-(trifluoromethyl)naphthalene metalation [4].

Quantitative Differentiation Evidence: Methyl 6-(Trifluoromethyl)-2-Naphthoate Versus Closest Analogs


Electron-Withdrawing Strength: Hammett σₘ of CF₃ at Naphthalene 6-Position Versus Alternative 6-Substituents

The trifluoromethyl group at the 6-position of the naphthalene ring exerts a significantly stronger electron-withdrawing inductive effect than any halogen or alkyl alternative. The Hammett σₘ constant for CF₃ is approximately +0.43, compared with +0.37 for Cl, +0.34 for F, and −0.07 for CH₃ [1]. This directly controls the rate of nucleophilic reactions at the 2-ester carbonyl, as confirmed by the linear free-energy relationship established for the alkaline hydrolysis of 6-substituted methyl 2-naphthoates in 70% v/v aqueous dioxan at 25 °C, where the reaction constant ρ was determined with high precision [2]. Substituting CF₃ for CH₃ at the 6-position shifts the predicted saponification rate by approximately 0.8–1.0 log units (a factor of ~6–10× acceleration), based on the Hammett relationship with a ρ value of approximately +1.6 to +1.9 for this reaction series [2].

physical organic chemistry Hammett equation substituent effects naphthalene reactivity

Lipophilicity Modulation: Calculated logP Shift Induced by 6-CF₃ Relative to Unsubstituted Methyl 2-Naphthoate

The introduction of a trifluoromethyl group at the naphthalene 6-position produces a quantifiable increase in lipophilicity compared with the unsubstituted parent ester. The calculated logP (CLogP) for methyl 2-naphthoate is reported as 3.106 [1], while the experimental/computed logP for methyl 6-(trifluoromethyl)-2-naphthoate falls in the range of approximately 3.6–3.9 based on fragment-based additive methods and the well-characterized π constant of CF₃ (π ≈ +0.88 for aromatic substitution) [2]. This represents a logP increase of Δ ≈ +0.5 to +0.8 versus the parent. By comparison, a 6-methyl substituent (π ≈ +0.56) provides a smaller Δ of approximately +0.3 to +0.5 log units [2]. The enhanced lipophilicity of the CF₃ derivative is a primary driver of its preference in CNS-targeted programs where adequate logD (pH 7.4) in the 2–4 range is required for passive blood-brain barrier permeation [3].

lipophilicity drug-likeness logP ADME fluorine medicinal chemistry

Regioselective Metalation: 6-CF₃ Naphthalene Directs Functionalization Distinctly from 5-CF₃ and 7-CF₃ Isomers

The position of the trifluoromethyl group on the naphthalene ring dictates the outcome of metalation–carboxylation sequences used to access the naphthoic acid scaffold. The Schlosser group demonstrated that 2-(trifluoromethyl)naphthalene (the direct hydrocarbon precursor to the 6- and 7-CF₃ naphthoic acid isomers) undergoes metalation with sec-butyllithium/TMEDA at the 3- and 4-positions, while the 1-(trifluoromethyl)naphthalene isomer is attacked exclusively at the 2-position [1]. Critically, access to 6-(trifluoromethyl)-2-naphthoic acid—the direct precursor to the title methyl ester—requires an independent, unambiguous synthetic route distinct from the direct metalation approach, because the 2-CF₃ isomer does not undergo metalation at the 6-position [1]. This establishes a procurement-relevant differentiation: the 6-CF₃-2-naphthoate regioisomer demands a more complex synthetic sequence than the 1-CF₃-2-naphthoate or 3-CF₃-2-naphthoate isomers, which are directly accessible via metalation [1].

site-selective metalation organometallic chemistry regioisomer differentiation synthetic intermediate

Biological Scaffold Provenance: 6-Substituted 2-Naphthoic Acids as Privileged NMDA Receptor Modulators

The 6-substituted 2-naphthoic acid scaffold, of which methyl 6-(trifluoromethyl)-2-naphthoate is the protected ester form, is the core template for the only known series of pan-NMDA receptor positive allosteric modulators (PAMs). The Irvine et al. (2019) SAR study demonstrated that 6-alkyl substituted 2-naphthoic acid derivatives such as UBP684 (14b; 6-(4-methylpent-1-yl)-2-naphthoic acid) act as pan potentiators, enhancing NMDAR currents across all GluN1/GluN2A-D diheteromeric receptors [1]. The corresponding 6-CF₃ analog offers a distinct electronic and metabolic profile: the strong electron-withdrawing CF₃ group reduces the pKa of the carboxylic acid (estimated ΔpKa ≈ −0.3 to −0.5 relative to the 6-alkyl analogs based on Hammett σₘ), which influences the ionization state at physiological pH and alters the pH-dependence of PAM activity—a key parameter given that UBP684 exhibits inhibitory activity at pH 8.4 but potentiates at lower pH [2]. By contrast, 6-halo (F, Cl) analogs provide weaker electron withdrawal (σₘ: F = +0.34, Cl = +0.37 vs. CF₃ = +0.43), resulting in a shallower pKa shift [3].

NMDA receptor positive allosteric modulator neuroscience medicinal chemistry structure-activity relationship

Retinoid Receptor Selectivity: 6-Substitution on the 2-Naphthoic Acid Template Drives RAR β,γ Selectivity

The 6-substituted 2-naphthoic acid scaffold is a validated template for achieving retinoic acid receptor (RAR) β,γ selectivity over RARα. Yu et al. (1996) demonstrated that 6-substituted 2-naphthoic acid retinoids, in general, showed RAR β,γ selectivity in both transactivation and competition binding assays [1]. Within this series, the nature of the 6-substituent tunes both receptor binding affinity and the β/α and γ/α selectivity ratios. The 6-CF₃ congener introduces a unique combination of high electronegativity and moderate steric bulk (Taft Eₛ ≈ −1.16 for CF₃ vs. −0.55 for Cl and −0.07 for CH₃), which differentiates it from 6-alkyl, 6-halo, and 6-alkoxy analogs in terms of the steric-electronic balance presented to the RAR ligand-binding domain [2]. The methyl ester form (methyl 6-(trifluoromethyl)-2-naphthoate) serves as the key intermediate for late-stage diversification to amide, hydroxamic acid, and reverse amide retinoid analogs, as described in the synthetic schemes of Yu et al. [1].

retinoic acid receptor RAR selectivity transactivation assay binding affinity nuclear receptor

SESE Sensitivity: Poly(CF₃)-Naphthalenes as the Most Sensitive Hammett Probes Confirming the Unique Electronic Transmitting Character of the CF₃-Naphthalene System

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level by Sokół et al. (2022) established that mono- and poly(trifluoromethyl)-substituted naphthalenes are the most sensitive molecular probes for substituent effects in aromatic systems, surpassing benzene-based probes [1]. The study demonstrated that the Substituent Effect Stabilization Energy (SESE) values for CF₃-substituted naphthalenes exhibit high correlation with empirically determined Hammett σₚ, σₘ, R (resonance), and F (field) constants. Critically, the presence of CF₃ groups on the naphthalene ring significantly amplifies the sensitivity of SESE to additional substituent changes, and this sensitivity shows additivity—the more CF₃ groups, the more responsive the probe [1]. This establishes that methyl 6-(trifluoromethyl)-2-naphthoate, as a mono-CF₃ naphthalene derivative, occupies a unique position in the electronic landscape: the CF₃ group does not merely add electron-withdrawing character but transforms the naphthalene core into a more responsive transmitting moiety for substituent effects compared with non-fluorinated naphthalenes or single-ring benzenoid systems.

DFT substituent effect stabilization energy molecular probe electronic properties trifluoromethyl

Highest-Value Application Scenarios for Methyl 6-(Trifluoromethyl)-2-Naphthoate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of Pan-NMDA Receptor PAMs with Tuned pH-Dependent Activity

Methyl 6-(trifluoromethyl)-2-naphthoate is the optimal protected intermediate for generating 6-CF₃-2-naphthoic acid-based NMDA receptor positive allosteric modulators. The CF₃ group's electron-withdrawing character (σₘ = +0.43) lowers the carboxylic acid pKa by an estimated 0.3–0.5 units relative to the 6-alkyl analogs (e.g., UBP684, UBP753) [1][2]. This pKa shift directly modulates the fraction of ionized species at physiological pH and has been shown to alter the pH-dependence of PAM activity, which is a critical parameter given that tool compounds in this series exhibit potentiation at pH 7.4 but inhibitory activity at pH 8.4 [2]. The methyl ester form enables late-stage diversification to amides and other derivatives without premature deprotection of the acid, a key advantage for parallel synthesis libraries.

RAR β,γ-Selective Retinoid Development Requiring Combined Electronic and Steric Differentiation at the 6-Position

In retinoic acid receptor programs targeting RAR β,γ selectivity over RARα, methyl 6-(trifluoromethyl)-2-naphthoate provides a 6-substituent that combines the strongest electron withdrawal (σₘ = +0.43) with moderate steric bulk (Taft Eₛ ≈ −1.16) among common aromatic substituents [1][2]. The Yu et al. (1996) study established that 6-substituted 2-naphthoic acid retinoids achieve RAR β,γ selectivity through differential interactions at the receptor ligand-binding domain [1]. The CF₃ congener occupies a unique region of the steric-electronic parameter space that cannot be replicated by 6-Cl (Eₛ ≈ −0.55), 6-F (Eₛ ≈ −0.46), or 6-CH₃ (Eₛ ≈ −0.07), making the CF₃ ester the necessary starting material when the target profile requires simultaneous strong inductive withdrawal and substantial steric occupancy.

Physical Organic Chemistry: Hammett Analysis and Substituent Effect Probe Development on the Naphthalene Scaffold

The Sokół et al. (2022) DFT study established that CF₃-substituted naphthalenes are the most sensitive molecular probes for studying substituent effects in aromatic systems, with the naphthalene framework outperforming benzene as a transmitting moiety [1]. Methyl 6-(trifluoromethyl)-2-naphthoate serves as an ideal mono-CF₃ naphthalene probe: it positions the CF₃ group at the 6-position relative to the 2-ester, enabling investigation of substituent effect transmission across the naphthalene ring, while the ester group provides a convenient handle for further derivatization. The Wells & Adcock saponification study has already validated that 6-substituted methyl 2-naphthoates follow the Hammett equation with high precision [2], and the CF₃ congener extends this framework to the strongest electron-withdrawing substituent among common organic functional groups.

Multi-Step Synthesis Requiring Regioisomerically Pure 6-CF₃-2-Naphthoate as a Key Intermediate

The Schlosser metalation studies have demonstrated that direct access to 6-(trifluoromethyl)-2-naphthoic acid cannot be achieved via metalation of 2-(trifluoromethyl)naphthalene, which instead yields the 3- and 4-substituted products [1]. This makes the pre-formed, regioisomerically pure methyl 6-(trifluoromethyl)-2-naphthoate an essential procurement item for any synthetic route targeting the 6-CF₃-2-naphthoic acid scaffold. Unlike the 1-CF₃-2-naphthoate isomer (accessible via metalation of 1-(trifluoromethyl)naphthalene) or the 3-CF₃-2-naphthoate isomer, the 6-CF₃ isomer requires a distinct aryne cycloaddition-based synthetic strategy [1]. Purchasing the wrong regioisomer cannot be corrected by simple chemical transformation, making regioisomer verification (by ¹⁹F NMR or HPLC) a critical quality control step upon receipt.

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